

A Comparative Analysis of U-46619 and Endothelin-1 on Vasoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	U-46619 serinol amide	
Cat. No.:	B15570322	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasoconstrictive effects of the thromboxane A2 mimetic, U-46619, and the potent endogenous vasoconstrictor, endothelin-1. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their cardiovascular and pharmacological studies.

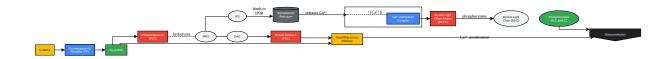
Quantitative Comparison of Vasoconstrictor Potency

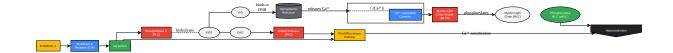
U-46619 and endothelin-1 are both potent vasoconstrictors, though their relative potency can vary depending on the vascular bed. The following tables summarize their half-maximal effective concentration (EC50) and maximal contractile response (Emax) in various blood vessels.

U-46619			
Vascular Bed	Species	pecies EC50 (nM)	
Rat Mesenteric Artery	Rat	Not explicitly stated, but shown to be a potent vasoconstrictor	[1](INVALID-LINK)
Rat Aorta	Rat	~1.5	[2](INVALID-LINK)
Human Coronary Artery	Human	Sub-nanomolar	[2](INVALID-LINK)
Human Mammary Artery	Human	Sub-nanomolar	[2](INVALID-LINK)
Human Radial Artery	Human	Sub-nanomolar	[2](INVALID-LINK)
Human Saphenous Vein	Human	<10 times less potent than ET-1	[2](INVALID-LINK)
Human Umbilical Vein	Human	<10 times less potent than ET-1	[2](INVALID-LINK)

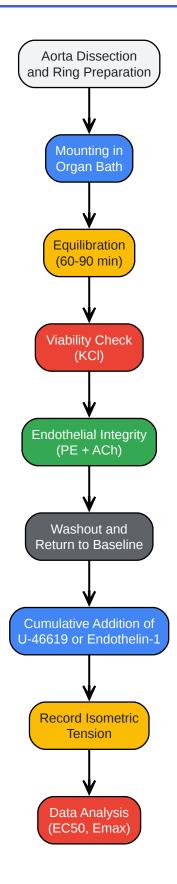
Endothelin-1						
Vascular Bed	Specie	S	EC50 (nM)		Reference	
Rat Mesenteric Artery	Rat		Not explicitly sta but shown to be potent vasocon	e a	[1](INVALID-LINK)	
Rat Aorta	Rat		~1.5		[2](INVALID-LINK)	
Human Coronary Artery	Human		~50 times less than U-46619	potent	[2](INVALID-LINK)	
Human Mammary Artery	Human	r	~50 times less than U-46619	potent	[2](INVALID-LINK)	
Human Radial Artery	Human	r	~50 times less than U-46619	potent	[2](INVALID-LINK)	
Human Saphenous Vein	Human	r	More potent tha 46619	an U-	[2](INVALID-LINK)	
Human Umbilical Vein	Human		More potent that 46619	an U-	[2](INVALID-LINK)	
Maximal Contractile Response (Emax)						
Agonist		Vascular Bed		Emax	(% of KCI response)	
U-46619		Human Arteries and Veins		~20%		
Endothelin-1		Human Arteries and Veins		~80%	~80%	
U-46619		Rat Aorta		Similar to Endothelin-1		
Endothelin-1		Rat Aorta		Similar to U-46619		

Signaling Pathways


Both U-46619 and endothelin-1 induce vasoconstriction through G-protein coupled receptor (GPCR) signaling cascades that ultimately increase intracellular calcium concentration and



sensitize the contractile machinery to calcium.


U-46619 Signaling Pathway

U-46619 acts as a potent agonist of the Thromboxane A2 receptor (TP receptor), which is coupled to the Gq family of G-proteins.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Comparison of U46619-, endothelin-1- or phenylephrine-induced changes in cellular Ca2+ profiles and Ca2+ sensitisation of constriction of pressurised rat resistance arteries -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orphan-receptor ligand human urotensin II: receptor localization in human tissues and comparison of vasoconstrictor responses with endothelin-1 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of U-46619 and Endothelin-1 on Vasoconstriction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570322#comparative-analysis-of-u-46619-and-endothelin-1-on-vasoconstriction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com